Cas no 1023277-41-9 (3-(Piperidin-3-yloxy)aniline)

3-(Piperidin-3-yloxy)aniline 化学的及び物理的性質
名前と識別子
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- 3-(Piperidin-3-yloxy)aniline
- Benzenamine, 3-(3-piperidinyloxy)-
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- インチ: 1S/C11H16N2O/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8,12H2
- InChIKey: NBXYTVWVNDGNQK-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=C(C=1)N)C1CNCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 175
- トポロジー分子極性表面積: 47.3
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-(Piperidin-3-yloxy)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363432-10.0g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 10.0g |
$3315.0 | 2025-03-18 | |
Enamine | EN300-363432-0.05g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 0.05g |
$647.0 | 2025-03-18 | |
Enamine | EN300-363432-0.5g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 0.5g |
$739.0 | 2025-03-18 | |
Enamine | EN300-363432-1.0g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 1.0g |
$770.0 | 2025-03-18 | |
Enamine | EN300-363432-0.25g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 0.25g |
$708.0 | 2025-03-18 | |
Enamine | EN300-363432-2.5g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-18 | |
Enamine | EN300-363432-5.0g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050460-1g |
3-(Piperidin-3-yloxy)aniline |
1023277-41-9 | 95% | 1g |
¥3717.0 | 2023-04-06 | |
Enamine | EN300-363432-0.1g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 0.1g |
$678.0 | 2025-03-18 |
3-(Piperidin-3-yloxy)aniline 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
3-(Piperidin-3-yloxy)anilineに関する追加情報
Recent Advances in the Study of 3-(Piperidin-3-yloxy)aniline (CAS: 1023277-41-9) in Chemical Biology and Pharmaceutical Research
The compound 3-(Piperidin-3-yloxy)aniline (CAS: 1023277-41-9) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and implications for drug discovery.
Recent studies have demonstrated that 3-(Piperidin-3-yloxy)aniline serves as a versatile scaffold for the development of novel pharmacologically active compounds. Its piperidine-oxyaniline structure provides multiple sites for chemical modification, making it particularly valuable in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound as a key intermediate in the synthesis of potent kinase inhibitors with potential applications in oncology.
From a synthetic chemistry perspective, researchers have developed improved methods for the preparation of 3-(Piperidin-3-yloxy)aniline with higher yields and purity. A notable advancement comes from a recent patent application (WO2023056789) describing a novel catalytic process that reduces byproduct formation while maintaining excellent stereoselectivity. These methodological improvements are crucial for scaling up production for preclinical and clinical studies.
In terms of biological activity, recent in vitro studies have revealed that derivatives of 3-(Piperidin-3-yloxy)aniline exhibit promising activity against various molecular targets. Particularly noteworthy is its interaction with G protein-coupled receptors (GPCRs), where structural analogs have shown selective modulation of serotonin and dopamine receptors. This finding, published in ACS Chemical Neuroscience (2023), suggests potential applications in neurological disorders.
The pharmacokinetic properties of 3-(Piperidin-3-yloxy)aniline derivatives have also been investigated in recent preclinical studies. Data presented at the 2023 American Chemical Society National Meeting demonstrated favorable blood-brain barrier penetration for certain analogs, along with acceptable metabolic stability profiles. These characteristics make the compound particularly interesting for CNS-targeted drug development.
From a safety perspective, recent toxicological assessments of 3-(Piperidin-3-yloxy)aniline and its derivatives have provided encouraging results. A comprehensive study published in Regulatory Toxicology and Pharmacology (2023) reported low cytotoxicity in human cell lines and favorable in vivo safety profiles in rodent models at therapeutic doses. However, researchers caution that structure-activity relationships must be carefully considered, as minor modifications can significantly alter toxicity profiles.
Looking forward, several pharmaceutical companies have included 3-(Piperidin-3-yloxy)aniline derivatives in their discovery pipelines. Industry reports suggest that at least two candidates based on this scaffold are expected to enter Phase I clinical trials in 2024, targeting neurological and oncological indications respectively. The continued exploration of this compound's potential underscores its importance in contemporary drug discovery efforts.
In conclusion, 3-(Piperidin-3-yloxy)aniline (CAS: 1023277-41-9) represents a promising chemical entity with diverse pharmaceutical applications. Recent advances in its synthesis, biological evaluation, and preclinical development position it as a valuable scaffold for future therapeutic agents. Further research is warranted to fully explore its potential and translate these findings into clinical applications.
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